3-[(Difluoromethyl)sulphanyl]phenyl methyl ether
Description
3-[(Difluoromethyl)sulphanyl]phenyl methyl ether is an organofluorine compound characterized by a phenyl ring substituted with a difluoromethylthio (-S-CF₂H) group at the 3-position and a methoxy (-OCH₃) group at the para position. The inclusion of fluorine atoms in the difluoromethyl group significantly impacts its physicochemical properties, such as lipophilicity, metabolic stability, and electronic effects, which are critical in pharmaceutical and agrochemical applications . The difluoromethylthio moiety acts as a bioisostere for other sulfur-containing groups (e.g., -SH, -SCH₃) but offers enhanced oxidative stability and reduced metabolic deactivation due to the electron-withdrawing nature of fluorine .
Properties
Molecular Formula |
C8H8F2OS |
|---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
1-(difluoromethylsulfanyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H8F2OS/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5,8H,1H3 |
InChI Key |
AMXLEXQZSXBGJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(Difluoromethyl)sulphanyl]phenyl methyl ether typically involves the reaction of 3-methoxyphenyl thiol with difluoromethyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide or tetrahydrofuran to ensure the desired product yield .
Chemical Reactions Analysis
3-[(Difluoromethyl)sulphanyl]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulphanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the difluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
3-[(Difluoromethyl)sulphanyl]phenyl methyl ether serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation to form sulfoxides or sulfones, reduction to thiols, and nucleophilic substitutions.
2. Medicinal Chemistry:
Research indicates that this compound may exhibit biological activities relevant to pharmaceuticals. Its potential therapeutic applications are being explored, particularly in drug development aimed at targeting specific biological pathways . The difluoromethyl group can interact with biological molecules, influencing their activity through mechanisms such as hydrogen bonding and redox reactions.
3. Material Science:
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functionalities .
A study investigating the biological activity of this compound focused on its effects on enzyme activity. The results indicated that the compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential use as a therapeutic agent.
Case Study 2: Synthesis of Novel Compounds
In another research project, scientists utilized this compound as a building block for synthesizing novel heterocyclic compounds. These compounds demonstrated enhanced biological activity compared to their precursors, highlighting the utility of this compound in drug discovery .
Mechanism of Action
The mechanism of action of 3-[(Difluoromethyl)sulphanyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The sulphanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-[(Difluoromethyl)sulphanyl]phenyl methyl ether, a comparative analysis with analogous compounds is essential. Key structural analogs include:
(3-Fluorophenyl)methanol, Dimethylpentafluorophenylsilyl Ether
- Formula : C₁₅H₁₂F₆OSi
- Molecular Weight : 350.33 g/mol
- Key Features : This compound substitutes the difluoromethylthio group with a dimethylpentafluorophenylsilyl ether. The pentafluorophenyl group introduces extreme electron deficiency, enhancing thermal stability but reducing solubility in polar solvents compared to the target compound .
2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl Methyl Ether
- Formula : C₂₀H₁₅ClF₃N₂O₂S₂
- Key Features: The trifluoromethyl (-CF₃) group on the phenyl ring increases lipophilicity (logP ~3.2) compared to the difluoromethyl (-CF₂H) group (logP ~2.5).
4-Chloro-2-([3-(Trifluoromethyl)-hexahydropyrido[1,2-a]quinoxalin-5-yl]sulfonyl)phenyl Methyl Ether
- Formula : C₂₀H₂₀ClF₃N₂O₃S
- Key Features: The sulfonyl (-SO₂-) group in this compound contrasts with the sulfanyl (-S-) group in the target molecule.
Data Table: Comparative Properties
| Property | This compound | (3-Fluorophenyl)methanol, Dimethylpentafluorophenylsilyl Ether | 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl Methyl Ether | 4-Chloro-2-([3-(Trifluoromethyl)-hexahydropyrido[1,2-a]quinoxalin-5-yl]sulfonyl)phenyl Methyl Ether |
|---|---|---|---|---|
| Molecular Weight | ~264.3 g/mol (estimated) | 350.33 g/mol | ~484.9 g/mol | ~468.9 g/mol |
| Key Functional Groups | -S-CF₂H, -OCH₃ | -Si(CH₃)₂(C₆F₅), -OCH₃ | -S-CH₂C₆H₄Cl, -S-C₆H₃(CF₃) | -SO₂-C₁₃H₁₄F₃N₂, -OCH₃ |
| Lipophilicity (logP) | ~2.5 | ~3.8 | ~3.2 | ~2.9 |
| Metabolic Stability | High (due to CF₂H) | Moderate (silyl ether hydrolysis risk) | Low (dual sulfanyl groups prone to oxidation) | High (sulfonyl group resists oxidation) |
| Electron Effects | Moderate electron-withdrawing | Extreme electron-withdrawing (C₆F₅) | Strong electron-withdrawing (CF₃) | Very strong electron-withdrawing (SO₂) |
Research Findings and Trends
- Fluorine’s Role: The difluoromethyl group in this compound balances lipophilicity and metabolic stability more effectively than non-fluorinated analogs. The -CF₂H group provides a unique combination of steric bulk and polarity, enhancing membrane permeability compared to trifluoromethyl (-CF₃) analogs .
- Sulfur Oxidation Resistance : Unlike sulfanyl (-S-) groups in ’s compound, the difluoromethylthio group resists oxidation to sulfoxides/sulfones, a critical advantage in drug design .
- Structural Complexity: ’s sulfonyl-containing compound demonstrates that increased rigidity (from the pyrido-quinoxaline ring) can offset solubility challenges caused by electron-withdrawing groups .
Biological Activity
3-[(Difluoromethyl)sulphanyl]phenyl methyl ether is a synthetic compound characterized by its unique difluoromethyl and methoxy functionalities attached to a phenyl ring. This combination contributes to its intriguing chemical properties, making it a subject of interest in medicinal chemistry and biological research. The compound's molecular formula is C10H10F2OS, with a molecular weight of 190.21 g/mol.
The synthesis of this compound typically involves the reaction of phenolic precursors with difluoromethylating agents under controlled conditions. Various methodologies have been developed to achieve its synthesis, including oxidative desulfuration techniques that yield trifluoromethyl ethers from dithiocarbonates .
Biological Activity Overview
The biological activity of this compound is primarily influenced by its structural components, particularly the difluoromethyl group, which enhances lipophilicity and alters pharmacokinetic properties. The following sections detail specific biological activities and potential therapeutic applications.
1. Anticancer Activity
Research has indicated that compounds containing difluoromethyl groups exhibit enhanced anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be thoroughly investigated, but its structural analogs have demonstrated promising results against various cancer types.
2. Enzyme Inhibition
The difluoromethyl group has been associated with the inhibition of key enzymes involved in metabolic pathways. For example, studies on related compounds suggest that they can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways . This inhibition could position this compound as a potential anti-inflammatory agent.
3. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of similar compounds suggest that this compound may possess significant antibacterial or antifungal properties. The presence of the methoxy group could enhance its interaction with microbial membranes, leading to increased efficacy against pathogens.
Case Studies and Research Findings
Recent studies have explored the biological implications of difluoromethyl-containing compounds:
Potential Applications
Given its unique structure and preliminary findings regarding biological activity, this compound may have several potential applications:
- Pharmaceutical Development : As a lead compound for developing new anticancer or anti-inflammatory drugs.
- Agricultural Chemistry : Possible use as an agrochemical with antimicrobial properties.
- Chemical Biology : Investigation into its role as a tool compound for studying enzyme mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(difluoromethyl)sulphanyl]phenyl methyl ether, and what challenges arise during purification?
- Methodological Answer : Aryl difluoromethyl ethers are typically synthesized via nucleophilic substitution or difluorocarbene insertion. For example, difluoromethylation of phenols can be achieved using sodium chlorodifluoroacetate as a stable difluorocarbene source under mild conditions (60–80°C, 12–24 hours) . Alternatively, difluoromethyl triflate reacts with phenols at room temperature in dichloromethane with a base like 2,6-lutidine, yielding products in 60–85% efficiency . Purification challenges include separating unreacted phenol and triflate by-products; column chromatography (silica gel, hexane/ethyl acetate gradients) or reduced-pressure distillation (as used for aryl difluoromethyl ethers with boiling points ~59°C at 4 mmHg) are recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The difluoromethyl (-CF₂H) group shows distinct splitting patterns: the NMR spectrum exhibits a triplet (J ≈ 50–55 Hz) due to coupling with the adjacent proton, while NMR reveals a doublet of triplets (δ ~5.5–6.5 ppm) from F-H coupling . Mass spectrometry (EI/ESI) confirms molecular ion peaks, and IR spectroscopy identifies C-F stretches (1000–1100 cm⁻¹) and S-C vibrations (600–700 cm⁻¹). Elemental analysis (C, H, Br) validates purity, as demonstrated for p-bromophenyl difluoromethyl ether (C: 37.85% observed vs. 37.70% calculated) .
Q. How does the difluoromethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The electron-withdrawing nature of the difluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs. Stability assays should involve incubating the compound in buffers (pH 2–12) at 25–50°C, monitoring degradation via HPLC. For example, aryl difluoromethyl ethers show negligible decomposition at pH 7–9 after 72 hours but may hydrolyze under strongly acidic (pH <2) or basic (pH >10) conditions . Thermo-gravimetric analysis (TGA) can assess thermal stability, with decomposition typically occurring above 150°C .
Advanced Research Questions
Q. What computational methods can predict the stereoelectronic effects of the difluoromethyl group on protein-ligand interactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s conformation and electrostatic potential. The C-F bond’s high dipole moment alters electron distribution, affecting binding affinity. Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can assess interactions with target proteins, such as sulfonylurea receptors or enzymes with hydrophobic binding pockets. Comparative studies with non-fluorinated analogs reveal enhanced binding due to fluorine’s van der Waals interactions and reduced basicity of adjacent groups .
Q. How do data contradictions arise in bioactivity studies of difluoromethyl-containing compounds, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from differences in assay conditions (e.g., solvent polarity, ionic strength) or impurity profiles. For instance, residual triflate by-products (from synthesis) may inhibit enzymes non-specifically. Researchers should validate purity (>95% via HPLC), use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance), and perform control experiments with structurally similar compounds. Statistical tools like Grubbs’ test identify outliers in dose-response data .
Q. What strategies optimize the regioselectivity of difluoromethylation in complex polyfunctional substrates?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Electron-rich phenolic -OH groups react preferentially with electrophilic difluorocarbene sources. Protecting groups (e.g., silyl ethers for alcohols) can block undesired sites. For sterically hindered phenols, microwave-assisted synthesis (100°C, 30 minutes) improves yields by accelerating reaction kinetics. Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding substrate design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
